N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride
Description
N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride is a quaternary ammonium compound characterized by a nitrogen center bonded to three distinct groups:
- A 2-chloroethyl group (–CH₂CH₂Cl),
- Two methyl groups (–CH₃),
- A 2-hydroxyethyl group (–CH₂CH₂OH).
The chloride ion serves as the counterion. This structure confers unique physicochemical properties, including polarity (due to the hydroxyl group), reactivity (from the chloroethyl group), and cationic surfactant behavior (common to quaternary ammonium salts).
Properties
CAS No. |
23165-18-6 |
|---|---|
Molecular Formula |
C6H15Cl2NO |
Molecular Weight |
188.09 g/mol |
IUPAC Name |
2-chloroethyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C6H15ClNO.ClH/c1-8(2,4-3-7)5-6-9;/h9H,3-6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
QYVVECUEDSNKPF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCO)CCCl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
Preparation Methods
General Synthetic Strategy
The synthesis of N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride typically involves quaternization of a tertiary amine with appropriate alkyl halides. The key steps are:
- Starting from N,N-dimethylaminoethyl compounds or derivatives
- Alkylation with 2-chloroethyl chloride or similar reagents
- Introduction of the hydroxyethyl group either before or after quaternization
Specific Synthetic Routes
Quaternization of N,N-Dimethylaminoethanol with 2-Chloroethyl Chloride
One common approach involves reacting N,N-dimethylaminoethanol with 2-chloroethyl chloride under controlled conditions to form the quaternary ammonium salt. The reaction proceeds via nucleophilic substitution where the tertiary amine nitrogen attacks the alkyl chloride.
- Typical solvent: polar aprotic solvents such as dimethylformamide (DMF) or dioxane
- Temperature: ambient to reflux conditions depending on solvent and scale
- Reaction time: several hours to overnight to ensure complete conversion
Reaction Conditions Summary Table
| Step | Reagents | Solvent | Temperature | Time | Outcome |
|---|---|---|---|---|---|
| 1 | N,N-Dimethylaminoethanol + 2-chloroethyl chloride | DMF or dioxane | 25–80 °C (reflux) | 4–24 hours | Quaternary ammonium chloride salt |
| 2 | Quaternary ammonium intermediate + ethylene oxide or 2-bromoethanol | Polar aprotic solvent | Ambient to 50 °C | Several hours | Hydroxyethyl substitution |
| 3 | Purification | Extraction, crystallization | N/A | N/A | Pure this compound |
Research Outcomes and Analytical Data
Spectral Characterization
- FTIR spectra show characteristic ammonium and hydroxyl group absorptions (broad OH stretch ~3400 cm⁻¹, C–N stretches).
- NMR data (from related compounds) confirm substitution patterns on the ammonium nitrogen with signals for methyl, methylene adjacent to nitrogen, chloroethyl, and hydroxyethyl groups.
- Melting point reported around 142–144 °C for related quaternary ammonium salts.
Chemical Reactions Analysis
Types of Reactions
N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted ammonium compounds.
Oxidation Reactions: Products include aldehydes or ketones.
Reduction Reactions: Products include secondary amines.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₆H₁₅Cl₂NO
- Molar Mass : 164.10 g/mol
- CAS Number : 4584-46-7
- Physical State : Typically appears as a white crystalline solid.
Pharmaceutical Applications
N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride is primarily utilized in the pharmaceutical industry due to its properties as an alkylating agent. Its applications include:
-
Chemotherapy :
- The compound is structurally related to nitrogen mustards, which are used in cancer treatment as alkylating agents that interfere with DNA replication. Studies have shown that compounds like this can induce cytotoxic effects in cancer cells by forming cross-links in DNA, thereby preventing cell division .
- Synthesis of Active Pharmaceutical Ingredients (APIs) :
-
Drug Formulation :
- This compound can be used to enhance the solubility and stability of certain drugs, making it valuable in formulation chemistry.
Chemical Synthesis Applications
The compound plays a significant role in synthetic organic chemistry:
- Synthesis of Surfactants :
- Intermediate for Other Chemicals :
Biological Applications
Research indicates that this compound has significant biological implications:
- Antimicrobial Activity :
- Cellular Mechanisms :
Table: Summary of Applications
| Application Area | Description | Examples |
|---|---|---|
| Pharmaceuticals | Used as an alkylating agent in chemotherapy and drug synthesis | Antihistamines, muscle relaxants |
| Chemical Synthesis | Serves as an intermediate for producing surfactants and other chemicals | Specialty surfactants |
| Biological Research | Investigated for antimicrobial properties and mechanisms of inducing apoptosis | Cancer research |
Case Studies
-
Chemotherapy Research :
A study published on the systemic effects of nitrogen mustards highlighted the potential of this compound derivatives in enhancing therapeutic efficacy while minimizing side effects . -
Synthesis Methodologies :
Research conducted on the synthesis pathways emphasizes the efficiency of using this compound as a precursor for various pharmaceuticals, showcasing methods that improve yield and reduce by-products during chemical reactions .
Mechanism of Action
The mechanism of action of N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This action is primarily due to the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
Comparison with Similar Compounds
Comparison with Similar Quaternary Ammonium Compounds
Structural and Functional Comparisons
The compound is compared to three classes of analogs:
Chloroethyl-containing quaternary salts (e.g., Chlormequat chloride).
Hydroxyethyl-containing quaternary salts (e.g., compounds in ).
Dimethylaminoethyl derivatives (e.g., ).
Table 1: Structural and Functional Differences
Key Observations:
- Reactivity: The target compound’s chloroethyl group enables nucleophilic substitution reactions, similar to Chlormequat chloride . However, its hydroxyethyl group introduces additional polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs like those in and .
- Solubility : The –OH group enhances water solubility compared to purely alkylated analogs (e.g., Chlormequat chloride) but reduces lipid solubility relative to long-chain surfactants () .
- Applications : Hydroxyethyl-containing compounds () are often used in mild surfactants for cosmetics, whereas chloroethyl analogs () are utilized in agrochemicals or reactive intermediates.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notable Trends:
- Thermal Stability : Chloroethyl derivatives () exhibit moderate thermal stability (autoignition >200°C), while hydroxyethyl analogs () may degrade at lower temperatures due to –OH group reactivity.
- Hygroscopicity : Chloride salts with polar groups (e.g., –OH) are highly hygroscopic, as seen in Chlormequat chloride .
Biological Activity
N-2-Chloroethyl-N,N-dimethyl-N-2-hydroxyethylammonium chloride, commonly referred to as a quaternary ammonium compound (QAC), exhibits significant biological activity that has been the subject of various studies. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: CHClNO
- CAS Number: 139-07-1
-
Antimicrobial Activity:
- Quaternary ammonium compounds like N-2-chloroethyl derivatives are known for their antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis and death. Studies have shown that these compounds can effectively kill a wide range of bacteria, including Gram-positive and Gram-negative strains .
- Cytotoxicity:
- Influence on Yeast Cells:
Biological Activity Data
Case Studies
- Antimicrobial Efficacy:
- Cytotoxic Properties:
- Resistance Mechanisms:
Q & A
Basic: What are the optimal synthetic routes for preparing N-2-Chloroethyl-N,N-dimethylammonium chloride, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The compound is typically synthesized via alkylation of dimethylamine with 2-chloroethyl chloride in a polar solvent (e.g., ethanol or water) under reflux. Key parameters include:
- Temperature control : Maintaining 60–80°C to balance reactivity and side-product formation.
- Stoichiometry : A 1:1 molar ratio of dimethylamine to 2-chloroethyl chloride minimizes byproducts like di-alkylated species.
- Purification : Recrystallization from ethanol/ether mixtures removes unreacted starting materials .
Data Table :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 70°C (±5°C) | >85% yield |
| Solvent | Ethanol/water (3:1 v/v) | Reduces hydrolysis |
| Reaction Time | 4–6 hours | Maximizes conversion |
Basic: How is the compound characterized structurally using spectroscopic and crystallographic methods?
Methodological Answer:
- IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm quaternary ammonium formation, while C-Cl stretches appear at 650–750 cm⁻¹ .
- NMR Analysis :
- X-ray Crystallography : For related compounds, crystal structures reveal planar ammonium centers with Cl⁻ counterions occupying tetrahedral voids (space group P2₁/c) .
Advanced: How can conflicting data on the compound’s hygroscopicity and stability in aqueous solutions be resolved?
Methodological Answer:
Discrepancies arise from variations in:
- pH : Stability decreases above pH 7 due to hydrolysis of the chloroethyl group. Controlled experiments at pH 4–6 show <5% degradation over 24 hours .
- Humidity : Hygroscopicity is reduced by storing the compound under anhydrous N₂ with desiccants (e.g., silica gel). Gravimetric analysis under 30% relative humidity shows <2% moisture uptake .
Resolution Workflow :
Conduct stability assays under controlled pH and humidity.
Use Karl Fischer titration to quantify moisture content.
Compare degradation kinetics via HPLC at 254 nm .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., thiols, amines):
- Steric Effects : Dimethylamino groups hinder backside attack, reducing reaction rates compared to non-alkylated analogs.
- Leaving Group Ability : Cl⁻ is a moderate leaving group; reactions with iodide or thiosulfate accelerate substitution .
Experimental Design : - Kinetic Studies : Monitor reaction progress with ¹H NMR (disappearance of CH₂Cl signal).
- Isotopic Labeling : Use D₂O to track proton exchange at the ammonium center .
Advanced: How do structural modifications (e.g., hydroxyethyl vs. methyl groups) alter the compound’s biological or catalytic activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
